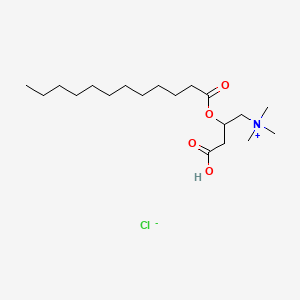

DL-Lauroylcarnitine chloride

描述

DL-Lauroylcarnitine chloride is a zwitterionic, long-chain acylcarnitine compound. It is known for its role in enhancing the absorption of hydrophilic compounds through mucosal membranes. The compound has the molecular formula C19H38NO4Cl and a molecular weight of 379.96 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

DL-Lauroylcarnitine chloride can be synthesized through the esterification of lauric acid with DL-carnitine. The reaction typically involves the use of a suitable catalyst and solvent under controlled temperature conditions. The esterification process results in the formation of DL-Lauroylcarnitine, which is then converted to its chloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions followed by purification steps to obtain the desired product. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

化学反应分析

Types of Reactions

DL-Lauroylcarnitine chloride undergoes various chemical reactions, including:

Esterification: Formation of esters by reacting with carboxylic acids.

Hydrolysis: Breaking down of the ester bond in the presence of water or acids.

Substitution: Replacement of the chloride ion with other nucleophiles.

Common Reagents and Conditions

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, and solvents like methanol or ethanol.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles like sodium methoxide or potassium hydroxide.

Major Products Formed

Esterification: DL-Lauroylcarnitine.

Hydrolysis: Lauric acid and DL-carnitine.

Substitution: Various substituted carnitine derivatives.

科学研究应用

Drug Delivery Systems

DL-Lauroylcarnitine chloride is primarily recognized for its role as a permeation enhancer in drug delivery systems. Its ability to improve the absorption of hydrophilic compounds across biological membranes makes it valuable in both oral and transdermal drug delivery.

- Increased Bioavailability : Studies have shown that this compound significantly enhances the bioavailability of various therapeutic agents. For instance, it has been demonstrated to facilitate the nasal absorption of peptides such as salmon calcitonin and human growth hormone in animal models, suggesting its potential use in peptide-based therapies .

- Mechanism of Action : The compound alters membrane fluidity and permeability, allowing for improved transport of drugs into cells. It can form micelles in solution, which are crucial for solubilizing hydrophobic compounds, thereby enhancing their delivery .

Applications in Cosmetic Formulations

Due to its surfactant properties, this compound is also explored for its applications in cosmetic formulations. Its ability to enhance skin penetration makes it suitable for topical products aimed at delivering active ingredients more effectively.

- Improving Skin Absorption : Research indicates that incorporating this compound into cosmetic products can enhance the absorption of other active ingredients through the skin barrier. This property is particularly beneficial for formulations targeting anti-aging or therapeutic effects .

Enhancing Lipid Metabolism

This compound plays a role in lipid metabolism by facilitating the transport of fatty acids into mitochondria for energy production. This function is similar to that of other forms of carnitine, which are known to enhance energy metabolism within cells.

- Potential Therapeutic Uses : Given its influence on lipid metabolism, there is potential for this compound to be utilized in developing treatments for metabolic disorders or conditions associated with impaired fatty acid oxidation .

Clinical Case Studies

Several clinical studies have investigated the efficacy and safety of this compound as a permeation enhancer:

- Oral Delivery Studies : In one clinical trial focusing on oral delivery systems, this compound was used alongside citric acid to improve intestinal drug permeation. The results indicated a significant increase in the absorption rates of administered drugs compared to controls .

- Safety Assessments : Safety studies have highlighted gastrointestinal disturbances associated with certain formulations containing this compound. These findings underscore the importance of dosage and formulation design when utilizing this compound in therapeutic applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Drug Delivery Systems | Enhances absorption of peptides like salmon calcitonin | Increased bioavailability and membrane permeability |

| Cosmetic Formulations | Improves skin penetration of active ingredients | Enhanced absorption efficacy |

| Lipid Metabolism | Facilitates fatty acid transport | Potential therapeutic applications for metabolic disorders |

| Clinical Studies | Oral delivery systems | Significant improvement in drug absorption rates |

作用机制

DL-Lauroylcarnitine chloride enhances the absorption of hydrophilic compounds by increasing the permeability of mucosal membranes. It interacts with the lipid bilayer of cell membranes, disrupting the tight junctions and facilitating the paracellular transport of molecules. This mechanism involves the modulation of membrane fluidity and the opening of tight junctions, allowing for increased absorption of drugs and other compounds .

相似化合物的比较

Similar Compounds

- Palmitoyl-DL-carnitine chloride

- Stearoyl-DL-carnitine chloride

- Myristoyl-DL-carnitine chloride

- Octanoyl-DL-carnitine chloride

Uniqueness

DL-Lauroylcarnitine chloride is unique due to its specific chain length and zwitterionic nature, which provide optimal balance between hydrophilicity and lipophilicity. This balance enhances its ability to interact with and permeate mucosal membranes, making it particularly effective in drug delivery applications compared to other acylcarnitine derivatives .

生物活性

DL-Lauroylcarnitine chloride, a derivative of carnitine, has garnered attention for its biological activities, particularly in the context of fatty acid metabolism, cellular energy production, and potential therapeutic applications. This article reviews the compound's biological activity, supported by case studies and research findings.

This compound is chemically defined as (R)-3-Carboxy-2-(dodecanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride with a molecular weight of 379.96 g/mol. Its structure facilitates its role in transporting long-chain fatty acids into mitochondria for β-oxidation, which is crucial for energy production in various tissues, including muscle and heart.

Fatty Acid Transport and β-Oxidation:

this compound plays a significant role in the transport of long-chain fatty acids across mitochondrial membranes. This process is essential for β-oxidation, where fatty acids are broken down to generate ATP. Studies indicate that carnitine and its derivatives enhance myocardial metabolism and improve cardiac function during ischemic conditions by facilitating fatty acid oxidation .

Influence on Cellular Metabolism:

Research has shown that lauroylcarnitine can stimulate nuclear factor κ-B (NF-κB) activity in certain cell lines, suggesting a potential role in modulating inflammatory responses . This activation may link to improved insulin sensitivity observed in various metabolic conditions, highlighting the compound's relevance in metabolic disorders such as type 2 diabetes .

Therapeutic Applications

Cardiovascular Health:

Clinical studies have reported positive outcomes from carnitine supplementation in patients with ischemic heart disease. For instance, lauroylcarnitine chloride has been associated with enhanced myocardial contractility and reduced arrhythmias during ischemia-reperfusion events . In experimental models, high doses of carnitine derivatives have significantly increased coronary blood flow and improved left ventricular function .

Neuroprotective Effects:

There is emerging evidence supporting the neuroprotective properties of carnitine derivatives. In conditions such as Alzheimer's disease and chronic fatigue syndrome, lauroylcarnitine has shown potential benefits by enhancing energy metabolism in neuronal tissues . Furthermore, its role in reducing oxidative stress may contribute to its protective effects against neurodegenerative diseases.

Enhancement of Drug Absorption:

this compound has been studied for its ability to enhance the absorption of therapeutic peptides, such as salmon calcitonin, through nasal administration. This property could be beneficial for developing more effective delivery systems for peptide-based drugs .

Case Studies

Primary Carnitine Deficiency (PCD):

A case study reported a patient with PCD who was treated with L-carnitine supplementation. The treatment improved muscle strength and cognitive function over time, emphasizing the importance of carnitine in energy metabolism and overall health . The patient's response was linked to the restoration of normal fatty acid oxidation processes.

Table 1: Summary of Key Research Findings on this compound

属性

IUPAC Name |

(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBBUDRTWRVCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14919-37-0 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。